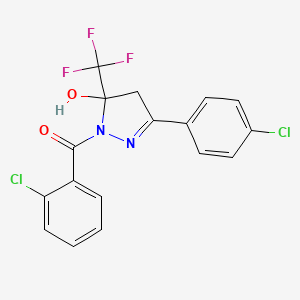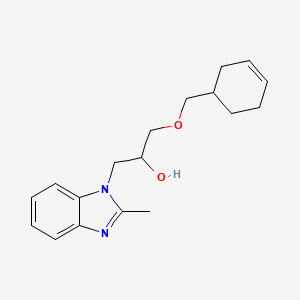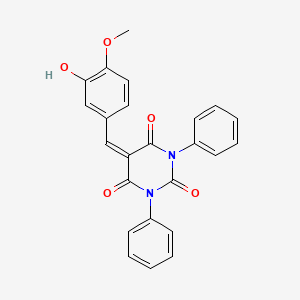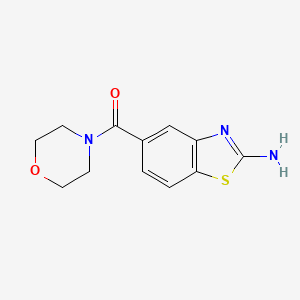
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using a specific method and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth.
Biochemical and Physiological Effects:
Studies have shown that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Additionally, the compound has been found to inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol in lab experiments is its ability to target multiple pathways involved in disease progression. However, one of the limitations is that the compound has not been extensively studied for its toxicity and safety profile.
Zukünftige Richtungen
Future research on (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol could focus on identifying its potential therapeutic applications in various diseases. Additionally, further studies could be conducted to understand the mechanism of action and toxicity profile of the compound. The development of analogs of the compound could also be explored to improve its efficacy and safety. Finally, the compound could be tested in clinical trials to evaluate its potential as a therapeutic agent.
In conclusion, (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol is a promising compound that has shown potential therapeutic applications in various diseases. The compound has been synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. Future research could focus on identifying its potential therapeutic applications, understanding its mechanism of action, and developing analogs of the compound.
Synthesemethoden
The synthesis of (4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol involves the reaction of 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde with 4-ethoxybenzyl alcohol in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antibacterial properties. The compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(2-ethyl-3-methylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-14-16-10-13(17(14)3)15(18)11-6-8-12(9-7-11)19-5-2/h6-10,15,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLECCBXXLXJGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=C(C=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)

![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)

![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)